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Compound of Interest

Compound Name: 4-Bromo-5-chloro-1H-indazole

Cat. No.: B1526056 Get Quote

An In-depth Technical Guide to 4-Bromo-5-chloro-1H-indazole: Synthesis, Properties, and

Applications in Drug Discovery

Abstract
This technical guide provides a comprehensive overview of 4-Bromo-5-chloro-1H-indazole, a

halogenated heterocyclic compound of significant interest to the medicinal chemistry and drug

development communities. The indazole scaffold is a well-established "privileged structure,"

frequently found in molecules with potent biological activity.[1][2] The specific substitution

pattern of this compound, featuring both bromine and chlorine atoms, presents a versatile

platform for the synthesis of complex molecular architectures, particularly kinase inhibitors and

other targeted therapeutics.[3] This document details the core physicochemical properties of 4-
Bromo-5-chloro-1H-indazole, outlines a plausible, expertly-derived synthetic protocol based

on established chemical literature, discusses its chemical reactivity, and explores its

applications as a strategic building block in modern drug discovery programs.

Core Compound Properties and Data
4-Bromo-5-chloro-1H-indazole is a di-halogenated derivative of indazole, the structural

isomer of indole. Its utility in synthetic and medicinal chemistry is largely dictated by its unique

electronic and steric properties, which are summarized below.

Physicochemical Data
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The fundamental properties of 4-Bromo-5-chloro-1H-indazole are presented in Table 1. While

experimentally determined data for properties such as boiling point and density are not widely

published for this specific isomer, predictions based on closely related structures are included

for estimation purposes.

Property Value Source(s)

IUPAC Name 4-bromo-5-chloro-1H-indazole N/A

CAS Number 1056264-74-4 [4]

Molecular Formula C₇H₄BrClN₂ [4]

Molecular Weight 231.48 g/mol

Appearance
White to off-white or light

brown solid

[3] (Typical for similar

compounds)

Purity Typically ≥97% [5] (For commercial batches)

Predicted Boiling Point 374.7 °C at 760 mmHg
[6] (Prediction for 5-bromo-4-

chloro isomer)

Predicted Density 1.878 g/cm³
[6] (Prediction for 5-bromo-4-

chloro isomer)

Storage
Store sealed in a dry place at

room temperature or 2-8°C
N/A

Safety and Handling
As with all halogenated aromatic compounds, 4-Bromo-5-chloro-1H-indazole should be

handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

Key hazard information is summarized in Table 2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 12 Tech Support

https://www.benchchem.com/product/b1526056?utm_src=pdf-body
https://www.aobchem.com/4-bromo-5-chloro-1h-indazole.html
https://www.aobchem.com/4-bromo-5-chloro-1h-indazole.html
https://pdf.benchchem.com/578/An_In_Depth_Technical_Guide_to_1_Boc_5_bromo_4_methyl_1H_indazole.pdf
https://www.ottokemi.com/product/coa.aspx?c=B+2495
http://www.ichemical.com/products/1082041-90-4.html
http://www.ichemical.com/products/1082041-90-4.html
https://www.benchchem.com/product/b1526056?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1526056?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Hazard Class GHS Pictogram Hazard Statement
Precautionary
Statement

Acute Toxicity /

Irritation
GHS07

H301 (Toxic if

swallowed), H315

(Causes skin

irritation), H319

(Causes serious eye

irritation), H335 (May

cause respiratory

irritation)

P261 (Avoid breathing

dust), P264 (Wash

hands thoroughly after

handling), P301+P310

(IF SWALLOWED:

Immediately call a

POISON

CENTER/doctor),

P305+P351+P338 (IF

IN EYES: Rinse

cautiously with water

for several minutes.

Remove contact

lenses, if present and

easy to do. Continue

rinsing.)

Note: Data is compiled based on supplier safety data sheets and information for closely related

structural analogs.[6][7]

Synthesis and Purification
While a specific peer-reviewed synthesis for 4-Bromo-5-chloro-1H-indazole is not prominently

available, a robust and logical synthetic route can be constructed from well-established

precedents in indazole chemistry.[8][9][10] The following protocol is a plausible, multi-step

approach starting from commercially available materials.

Retrosynthetic Analysis and Strategy
The core of indazole synthesis often involves the formation of the pyrazole ring fused to a

benzene ring. A common and effective strategy is the diazotization of a 2-amino-substituted

toluene or benzaldehyde, followed by intramolecular cyclization. Our proposed synthesis

begins with a substituted aniline. The key challenge in synthesizing di-halogenated indazoles is
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achieving the correct regiochemistry of the halogen substituents, which often requires a

carefully planned sequence of halogenation and cyclization steps.

The workflow below illustrates a logical pathway.
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Plausible Synthetic Workflow

2-Chloro-3-methylaniline
(Starting Material)

Step 1: Acetylation
(Amine Protection)

Acetic Anhydride

N-(2-chloro-3-methylphenyl)acetamide

Step 2: Regioselective Bromination

N-Bromosuccinimide (NBS)
Sulfuric Acid

N-(4-bromo-2-chloro-3-methylphenyl)acetamide

Step 3: Diazotization & Cyclization

Isoamyl Nitrite
Potassium Acetate

1-Acetyl-4-bromo-5-chloro-1H-indazole

Step 4: Hydrolysis/Deprotection

4-Bromo-5-chloro-1H-indazole
(Final Product)

HCl (aq)

Click to download full resolution via product page

Caption: Proposed synthetic workflow for 4-Bromo-5-chloro-1H-indazole.
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Detailed Experimental Protocol (Proposed)
This protocol is adapted from methodologies reported for analogous compounds, such as the

synthesis of 5-bromo-4-methyl-1H-indazole.[10]

Step 1: Protection of 2-Chloro-3-methylaniline

To a stirred solution of 2-chloro-3-methylaniline (1.0 eq) in a suitable solvent (e.g., chloroform

or acetic acid) in a reaction vessel, add acetic anhydride (1.1 eq) dropwise while maintaining

the internal temperature below 30°C.

Stir the resulting mixture at room temperature for 1-2 hours until thin-layer chromatography

(TLC) indicates complete consumption of the starting aniline.

The resulting solution of N-(2-chloro-3-methylphenyl)acetamide can be used directly in the

next step or purified by standard workup procedures if necessary.

Causality: Acetylation protects the amine, preventing it from interfering with the

subsequent electrophilic bromination and directing the halogen to the desired position on

the aromatic ring.

Step 2: Regioselective Bromination

To the solution from Step 1, carefully add N-Bromosuccinimide (NBS) (1.0-1.1 eq) portion-

wise. The use of a strong acid catalyst like sulfuric acid is often employed to facilitate the

bromination of such deactivated rings.

Maintain the reaction at a controlled temperature (e.g., 0-25°C) and monitor by TLC or LC-

MS. The bromine is expected to add para to the activating acetamido group.

Upon completion, quench the reaction with a reducing agent (e.g., aqueous sodium bisulfite)

and perform an extractive workup to isolate the crude N-(4-bromo-2-chloro-3-

methylphenyl)acetamide.

Causality: The acetamido group is an ortho-, para-director. With the ortho- position

(relative to the amide) blocked by the methyl group and sterically hindered, bromination
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occurs preferentially at the para- position, establishing the required 4-bromo substitution

pattern.

Step 3 & 4: Indazole Formation and Deprotection

Dissolve the crude product from Step 2 in a suitable solvent like chloroform. Add potassium

acetate (1.5 eq) followed by the dropwise addition of isoamyl nitrite (1.2 eq).[10]

Heat the reaction mixture to reflux (approx. 60-65°C) for several hours. This condition

facilitates the in situ formation of a diazonium salt from the aniline precursor (via the methyl

group oxidation and rearrangement), which then cyclizes to form the N-acetylated indazole

ring.[10]

After cooling, remove the solvent under reduced pressure. Add concentrated hydrochloric

acid to the residue and heat to 80-90°C for 4-6 hours to effect the hydrolysis of the N-acetyl

group.

Cool the mixture in an ice bath and carefully basify with aqueous sodium hydroxide to a pH

of 8-9.

The precipitated solid product, 4-Bromo-5-chloro-1H-indazole, can be collected by

filtration, washed with water, and dried.

Purification and Characterization
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl

acetate/heptane or ethanol/water). For high-purity material required for drug development, flash

column chromatography on silica gel is recommended.

Characterization:

¹H and ¹³C NMR: While a specific, published spectrum for this compound is elusive, analysis

of similar structures provides expected chemical shifts. For example, the proton at the C3

position of the indazole ring is expected to be a singlet in the aromatic region (δ ≈ 8.0-8.2

ppm).[6][9] The remaining aromatic protons would appear as doublets or singlets depending

on their coupling partners.
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Mass Spectrometry: Analysis should show a characteristic isotopic pattern for a molecule

containing one bromine and one chlorine atom. The molecular ion peak [M]+ would be

expected at m/z ≈ 230/232/234.

Trustworthiness: It is imperative for any researcher synthesizing or using this compound to

obtain full analytical characterization (¹H NMR, ¹³C NMR, MS, and elemental analysis) to

confirm its identity and purity before proceeding with further studies.

Chemical Reactivity and Medicinal Chemistry
Applications
The synthetic value of 4-Bromo-5-chloro-1H-indazole lies in the differential reactivity of its

functional groups, making it a powerful building block for creating libraries of complex

molecules.

Role as a Versatile Synthetic Intermediate
The indazole core, N-H proton, and two distinct halogen atoms are all sites for chemical

modification.

Functionalization Pathways

4-Bromo-5-chloro-1H-indazole

N1/N2-Alkylation
(e.g., Mitsunobu, S_N2)

R-OH, DEAD, PPh₃
or R-X, Base

Suzuki/Stille Coupling
(C-Br bond activation)

Ar-B(OH)₂, Pd catalyst

Buchwald-Hartwig Amination
(C-Br or C-Cl)

R₂NH, Pd catalyst

N-Substituted Derivatives 4-Aryl/Heteroaryl Derivatives 4- or 5-Amino Derivatives
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Caption: Key reaction pathways for diversifying the 4-Bromo-5-chloro-1H-indazole scaffold.

N-Functionalization: The indazole N-H can be alkylated or arylated. Direct alkylation often

yields a mixture of N1 and N2 isomers, a significant challenge in indazole chemistry. The

regiochemical outcome can be influenced by the choice of base, solvent, and electrophile.

Cross-Coupling Reactions: The C-Br bond is significantly more reactive than the C-Cl bond

in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at

the 4-position via Suzuki, Stille, or Sonogashira couplings to introduce new aryl, heteroaryl,

or alkynyl groups. Subsequent, more forcing conditions could potentially enable reaction at

the 5-position.

Buchwald-Hartwig Amination: This powerful reaction can be used to install amine

substituents at either the 4- or 5-position, further expanding the accessible chemical space.

Application in Drug Discovery: A Case Study
Perspective
The utility of bromo-chloro indazoles is powerfully demonstrated by the synthesis of

Lenacapavir, a first-in-class HIV-1 capsid inhibitor.[1] While not the exact same isomer, the key

starting material for Lenacapavir is the structurally analogous 7-Bromo-4-chloro-1H-indazol-3-

amine.[1][11] This highlights the strategic importance of this substitution pattern in constructing

highly complex and potent pharmaceutical agents.

The indazole core is also a cornerstone in the development of kinase inhibitors, as its bicyclic

structure can effectively mimic the purine ring of ATP, enabling it to bind to the hinge region of

the kinase active site.[3] The bromo and chloro substituents on 4-Bromo-5-chloro-1H-
indazole serve as critical handles for structure-activity relationship (SAR) studies, allowing

chemists to systematically probe the binding pocket and optimize for potency and selectivity.[3]

Conclusion
4-Bromo-5-chloro-1H-indazole is a high-value chemical intermediate with significant potential

for the drug discovery and development pipeline. Its di-halogenated structure provides a

chemically versatile platform for regioselective functionalization, enabling the synthesis of
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diverse compound libraries for screening and optimization. By understanding its fundamental

properties, plausible synthetic routes, and key reactivity patterns, researchers can effectively

leverage this building block to accelerate the discovery of novel therapeutics for a wide range

of human diseases.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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